2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone and a diamine, under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.
Coupling Reactions: The final step involves coupling the spirocyclic core with the thiazole ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid: Similar spirocyclic core but lacks the thiazole and pyridine rings.
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile: Similar spirocyclic core with a nitrile group instead of the thiazole and pyridine rings.
Uniqueness
The uniqueness of 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide lies in its combination of a spirocyclic core with both thiazole and pyridine rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17N5O3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N5O3S/c23-13(9-22-14(24)17(21-16(22)25)5-1-2-6-17)20-15-19-12(10-26-15)11-4-3-7-18-8-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,21,25)(H,19,20,23) |
InChI Key |
SWESRQMZEQIXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
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